2-Undecilpirrol

Descripción general

Descripción

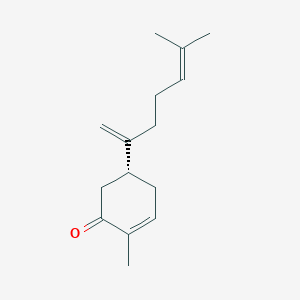

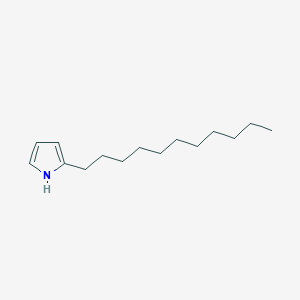

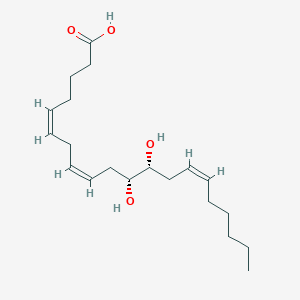

2-Undecylpyrrole is an organic compound with the molecular formula C15H27N. It is a derivative of pyrrole, characterized by an undecyl group attached to the second position of the pyrrole ring. This compound is a key intermediate in the biosynthesis of various natural products, including undecylprodiginine and streptorubin B .

Aplicaciones Científicas De Investigación

2-Undecylpyrrole has several applications in scientific research:

Mecanismo De Acción

Target of Action

2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of 2-undecylpyrrole are therefore the cells affected by these activities, particularly cancer cells .

Mode of Action

The mode of action of 2-undecylpyrrole involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative .

Biochemical Pathways

The biosynthesis of 2-undecylpyrrole is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine .

Result of Action

The result of the action of 2-undecylpyrrole is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .

Action Environment

The action of 2-undecylpyrrole, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .

Análisis Bioquímico

Biochemical Properties

2-Undecylpyrrole plays a crucial role in biochemical reactions, particularly in the biosynthesis of prodiginine antibiotics. It interacts with several enzymes and proteins during its biosynthetic pathway. For instance, the enzymes RedL and RedK are involved in the generation of 2-undecylpyrrole from dodecanoic acid or its derivatives . Additionally, the enzyme RedH catalyzes the condensation of 2-undecylpyrrole with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde to form undecylprodiginine . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.

Cellular Effects

2-Undecylpyrrole influences various cellular processes, particularly in bacterial cells. It is an intermediate in the production of prodiginines, which have been shown to exhibit anticancer, antimalarial, and immunosuppressive activities . The presence of 2-undecylpyrrole in the biosynthetic pathway affects cell signaling pathways, gene expression, and cellular metabolism, leading to the production of these bioactive compounds. The compound’s role in these processes highlights its importance in the overall metabolic network of the producing organisms.

Molecular Mechanism

The molecular mechanism of 2-Undecylpyrrole involves its participation in enzyme-catalyzed reactions. The compound binds to specific enzymes, such as RedL and RedK, which facilitate its conversion from precursor molecules . Additionally, 2-Undecylpyrrole interacts with RedH, which catalyzes its condensation with other pyrrole derivatives to form complex prodiginine structures . These interactions are critical for the biosynthesis of bioactive compounds, and any disruption in these processes can affect the overall production of prodiginines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Undecylpyrrole can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the presence of 2-Undecylpyrrole influences the production of prodiginines and other secondary metabolites. These temporal effects are important for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of 2-Undecylpyrrole vary with different dosages in animal models. At lower doses, the compound has been shown to promote the production of prodiginines without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of 2-Undecylpyrrole in various applications.

Metabolic Pathways

2-Undecylpyrrole is involved in the metabolic pathways leading to the production of prodiginines. It interacts with enzymes such as RedL, RedK, and RedH, which facilitate its conversion and incorporation into complex pyrrole structures . These metabolic pathways are essential for the biosynthesis of bioactive compounds with potential therapeutic applications. The compound’s role in these pathways highlights its importance in the overall metabolic network of the producing organisms.

Transport and Distribution

Within cells and tissues, 2-Undecylpyrrole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it participates in biosynthetic reactions . The transport and distribution of 2-Undecylpyrrole are critical for its function and effectiveness in producing bioactive compounds.

Subcellular Localization

The subcellular localization of 2-Undecylpyrrole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules involved in its biosynthetic pathway . The localization of 2-Undecylpyrrole within cells is essential for its activity and function in producing bioactive compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Undecylpyrrole can be synthesized through several methods. One common approach involves the condensation of dodecanoic acid or its derivatives with pyrrole under specific reaction conditions. The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole from dodecanoic acid .

Industrial Production Methods: In industrial settings, the production of 2-undecylpyrrole often involves the use of biotechnological methods. Streptomyces coelicolor, a bacterium known for its ability to produce prodiginines, is genetically engineered to enhance the production of 2-undecylpyrrole. This involves the manipulation of the red gene cluster to optimize the biosynthetic pathway .

Análisis De Reacciones Químicas

Types of Reactions: 2-Undecylpyrrole undergoes various chemical reactions, including:

Oxidation: Catalyzed by enzymes such as Rieske oxygenase, leading to the formation of products like streptorubin B.

Reduction: Involves the reduction of the pyrrole ring, which can be catalyzed by specific enzymes.

Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and non-heme iron-dependent oxidases are commonly used.

Reduction: Specific reductases and reducing agents are employed.

Substitution: Electrophiles such as alkyl halides and sulfonyl chlorides are used under mild conditions.

Major Products:

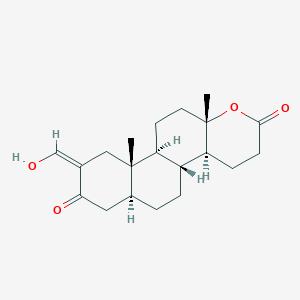

Streptorubin B: Formed through oxidative cyclization.

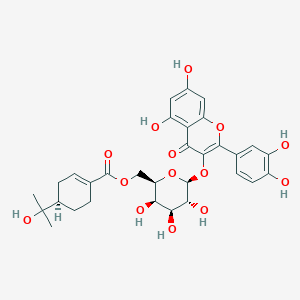

Undecylprodiginine: A product of the condensation of 2-undecylpyrrole with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde.

Comparación Con Compuestos Similares

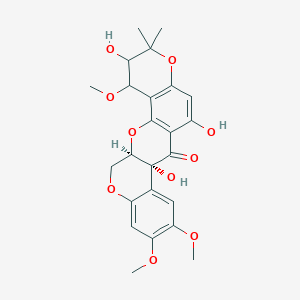

Undecylprodiginine: A direct derivative of 2-undecylpyrrole with potent biological activities.

Streptorubin B: Another derivative formed through oxidative cyclization.

Prodigiosin: A related compound with a similar tripyrrole structure.

Uniqueness: 2-Undecylpyrrole is unique due to its role as a key intermediate in the biosynthesis of various bioactive prodiginines. Its ability to undergo diverse chemical reactions and form complex natural products highlights its significance in both natural and synthetic chemistry .

Propiedades

IUPAC Name |

2-undecyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHBNXWXKXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451316 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61930-40-3 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?

A1: 2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]

Q2: How does the enzyme RedG utilize 2-Undecylpyrrole in the biosynthesis of streptorubin B?

A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of 2-Undecylpyrrole and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]

Q3: Can modifications to the structure of 2-Undecylpyrrole be tolerated by the enzymes involved in prodiginine biosynthesis?

A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of 2-Undecylpyrrole, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]

Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving 2-Undecylpyrrole?

A4: Research using stereospecifically deuterium-labeled 2-Undecylpyrrole has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of 2-Undecylpyrrole. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]

Q5: What are the potential applications of understanding the biosynthetic pathway involving 2-Undecylpyrrole?

A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

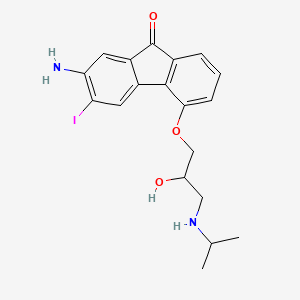

![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)